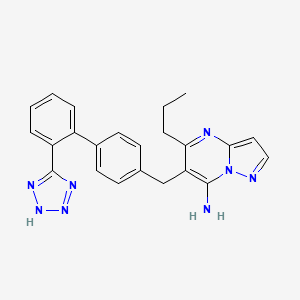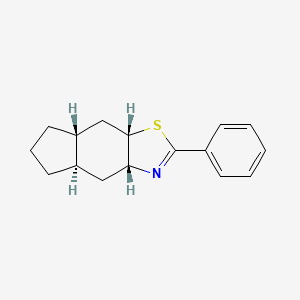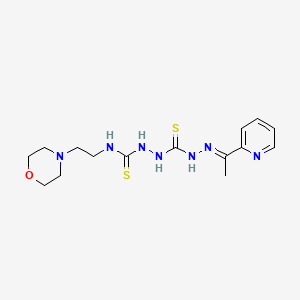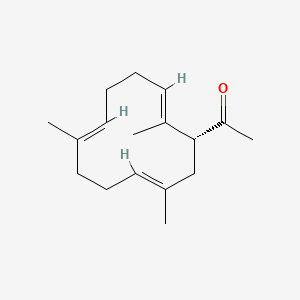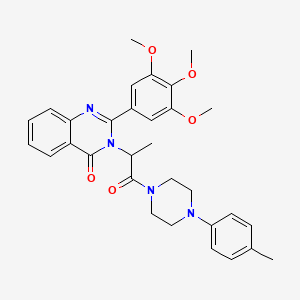
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of the quinazolinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the quinazolinyl core.
Attachment of the propyl group: The quinazolinyl intermediate is then reacted with a propylating agent to introduce the propyl group.
Coupling with 4-methylphenyl piperazine: Finally, the propylated quinazolinyl intermediate is coupled with 4-methylphenyl piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced piperazine derivatives.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter signaling in the brain.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)ethyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)methyl)-
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of the 3,4,5-trimethoxyphenyl group and the quinazolinyl core. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.
属性
CAS 编号 |
83409-18-1 |
|---|---|
分子式 |
C31H34N4O5 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
3-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H34N4O5/c1-20-10-12-23(13-11-20)33-14-16-34(17-15-33)30(36)21(2)35-29(32-25-9-7-6-8-24(25)31(35)37)22-18-26(38-3)28(40-5)27(19-22)39-4/h6-13,18-19,21H,14-17H2,1-5H3 |
InChI 键 |
CUOFPVZAEITTLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


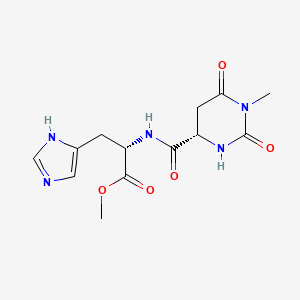

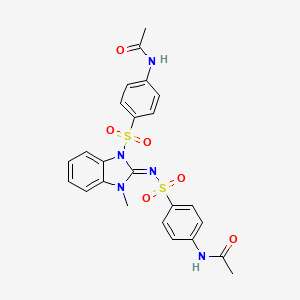
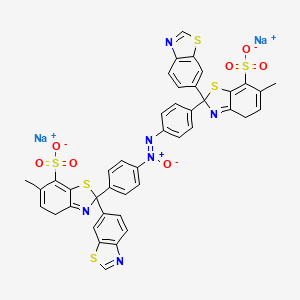

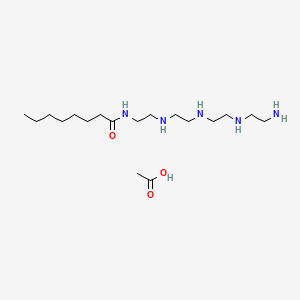
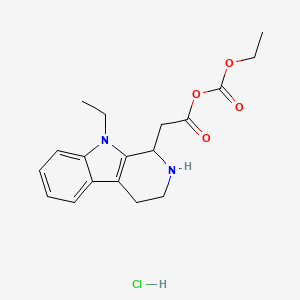
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
